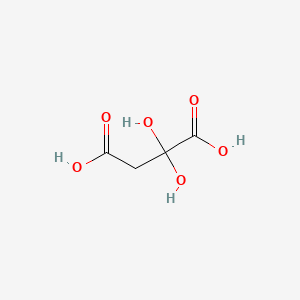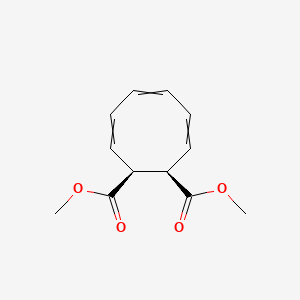
Butanedioic acid, 2,2-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 2,2-dihydroxy-, also known as tartaric acid, is a naturally occurring organic acid found in various plants, particularly in grapes. It is a white crystalline diprotic acid that plays a significant role in the food and beverage industry, especially in winemaking. The compound has the molecular formula C4H6O6 and a molecular weight of 150.09 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butanedioic acid, 2,2-dihydroxy- can be synthesized through several methods. One common method involves the oxidation of maleic anhydride with hydrogen peroxide in the presence of a catalyst such as tungstic acid. This reaction produces epoxysuccinic acid, which is then hydrolyzed to yield tartaric acid .
Industrial Production Methods
Industrially, tartaric acid is often produced as a byproduct of the wine industry. During the fermentation process, potassium bitartrate precipitates out of the wine and is collected. This precipitate is then purified and converted into tartaric acid through a series of chemical reactions, including neutralization with calcium hydroxide and subsequent acidification with sulfuric acid .
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, 2,2-dihydroxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce oxalic acid and other byproducts.
Reduction: Reduction of tartaric acid can yield dihydroxybutyric acid.
Esterification: Reacts with alcohols to form esters, such as diethyl tartrate.
Dehydration: Can form cyclic anhydrides under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Dehydration: Heating under reduced pressure.
Major Products
Oxalic acid: from oxidation.
Dihydroxybutyric acid: from reduction.
Diethyl tartrate: from esterification.
Cyclic anhydrides: from dehydration.
Aplicaciones Científicas De Investigación
Butanedioic acid, 2,2-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a chiral resolving agent in stereochemistry.
Biology: Plays a role in the Krebs cycle as an intermediate.
Medicine: Utilized in pharmaceutical formulations for its antioxidant properties.
Industry: Employed in the food industry as an acidulant and stabilizer, and in the textile industry for mordanting
Mecanismo De Acción
The mechanism of action of butanedioic acid, 2,2-dihydroxy- involves its ability to donate protons due to its diprotic nature. This property allows it to participate in various biochemical pathways, including the Krebs cycle, where it acts as an intermediate. The compound interacts with enzymes and other molecular targets, facilitating metabolic processes and energy production .
Comparación Con Compuestos Similares
Similar Compounds
Succinic acid: (Butanedioic acid): Lacks the hydroxyl groups present in tartaric acid.
Malic acid: (Hydroxybutanedioic acid): Contains one hydroxyl group instead of two.
Citric acid: Contains three carboxyl groups and one hydroxyl group
Uniqueness
Butanedioic acid, 2,2-dihydroxy- is unique due to its two hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in stereochemistry and as a chiral resolving agent .
Propiedades
Número CAS |
60047-52-1 |
|---|---|
Fórmula molecular |
C4H6O6 |
Peso molecular |
150.09 g/mol |
Nombre IUPAC |
2,2-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6/c5-2(6)1-4(9,10)3(7)8/h9-10H,1H2,(H,5,6)(H,7,8) |
Clave InChI |
RUVFIDKLDALOGA-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)C(C(=O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)

![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)


![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)


